molecular formula C17H20ClNO4S B10972977 N-(4-chloro-2,5-dimethoxyphenyl)-4-(propan-2-yl)benzenesulfonamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-(propan-2-yl)benzenesulfonamide

Cat. No.: B10972977
M. Wt: 369.9 g/mol
InChI Key: VAKUHFHNLLZTTB-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-ISOPROPYLBENZENESULFONAMIDE is a chemical compound with a complex structure that includes a chlorinated aromatic ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-ISOPROPYLBENZENESULFONAMIDE typically involves multiple steps, starting with the chlorination of 2,5-dimethoxyphenyl compounds. The chlorinated intermediate is then reacted with isopropylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-ISOPROPYLBENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom in the aromatic ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-ISOPROPYLBENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-ISOPROPYLBENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the aromatic ring structure may enable the compound to interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(2-NITROPHENOXY)ACETAMIDE
  • N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE
  • 25C-NBOMe (2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

Uniqueness

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-ISOPROPYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-ISOPROPYLBENZENESULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20ClNO4S

Molecular Weight

369.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H20ClNO4S/c1-11(2)12-5-7-13(8-6-12)24(20,21)19-15-10-16(22-3)14(18)9-17(15)23-4/h5-11,19H,1-4H3

InChI Key

VAKUHFHNLLZTTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

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